Cas no 2248183-44-8 ((2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine)

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine is a chiral amine compound featuring a fluorophenyl substituent and a dimethylbutane backbone. Its stereospecific (R)-configuration ensures precise molecular interactions, making it valuable in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and bioavailability, while the branched alkyl structure contributes to lipophilicity and binding selectivity. This compound is commonly employed as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) pathways. Its well-defined stereochemistry and structural rigidity support consistent performance in enantioselective reactions. Suitable for use under controlled conditions, it is typically handled as a high-purity reagent in specialized organic synthesis applications.
(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine structure
2248183-44-8 structure
Product Name:(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine
CAS No:2248183-44-8
MF:C12H18FN
MW:195.276426792145
CID:6437845
PubChem ID:137942127
Update Time:2025-06-08

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2248183-44-8
    • (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine
    • EN300-6505290
    • Inchi: 1S/C12H18FN/c1-9(8-14)12(2,3)10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3/t9-/m0/s1
    • InChI Key: YBEDBFAFOCEVIE-VIFPVBQESA-N
    • SMILES: FC1C=CC(=CC=1)C(C)(C)[C@@H](C)CN

Computed Properties

  • Exact Mass: 195.142327740g/mol
  • Monoisotopic Mass: 195.142327740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

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Additional information on (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine: A Comprehensive Overview

The compound (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine with CAS No. 2248183-44-8 is a versatile organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable building block in the synthesis of various bioactive molecules. Recent advancements in synthetic methodologies and its applications in drug discovery have further highlighted its importance in contemporary research.

Structure and Properties: The molecule features a chiral center at the second carbon atom, which is substituted with a fluorophenyl group and two methyl groups. This configuration imparts the compound with distinct optical properties and reactivity. The presence of the fluorophenyl group introduces electronic effects that can influence the compound's interactions with biological systems. Its physical properties, such as melting point and solubility, are critical factors in determining its suitability for various applications.

Synthesis Methods: The synthesis of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine involves a combination of nucleophilic substitution and stereoselective reactions. Recent studies have explored the use of asymmetric catalysis to enhance the enantiomeric excess of the product, which is essential for its application in chiral drug design. Researchers have also investigated alternative routes using microwave-assisted synthesis to improve reaction efficiency and reduce production time.

Biological Activity: This compound has demonstrated potential as a lead molecule in drug discovery programs targeting various therapeutic areas. For instance, studies have shown that it exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases. Additionally, its ability to modulate receptor activity makes it a promising candidate for exploring treatments in central nervous system disorders.

Applications in Drug Discovery: The stereochemistry of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine plays a pivotal role in its pharmacokinetic profile. Recent research has focused on optimizing its bioavailability through structural modifications, such as the introduction of additional functional groups or changes to the fluorophenyl moiety. These efforts aim to balance efficacy and safety profiles for potential clinical applications.

Environmental Considerations: As with any chemical compound, understanding the environmental impact of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine is crucial for sustainable practices. Studies on its biodegradation pathways and toxicity to aquatic organisms are ongoing, with researchers seeking to develop greener synthesis methods that minimize waste and energy consumption.

Future Directions: The continued exploration of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine holds great promise for advancing both chemical synthesis and therapeutic development. Collaborative efforts between academia and industry are expected to yield innovative solutions for improving its utility in complex biological systems.

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